![molecular formula C20H27NO6S B12421921 Resveratrol 3-sulfate-d4 (triethylamine)](/img/structure/B12421921.png)
Resveratrol 3-sulfate-d4 (triethylamine)
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Overview
Description
Resveratrol 3-sulfate-d4 (triethylamine) is a deuterium-labeled derivative of Resveratrol 3-sulfate. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of resveratrol derivatives. Deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen, which helps in tracing and quantifying the compound during various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Resveratrol 3-sulfate-d4 (triethylamine) typically involves the sulfation of resveratrol followed by deuterium labeling. The process begins with the sulfation of resveratrol using sulfur trioxide-pyridine complex in anhydrous conditions. The resulting Resveratrol 3-sulfate is then subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of Resveratrol 3-sulfate-d4 (triethylamine) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using chromatographic techniques and characterized using spectroscopic methods .
Chemical Reactions Analysis
Types of Reactions
Resveratrol 3-sulfate-d4 (triethylamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert the sulfate group to a hydroxyl group.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
Oxidation: Quinones and other oxidative derivatives.
Reduction: Resveratrol and its hydroxyl derivatives.
Substitution: Various substituted resveratrol derivatives.
Scientific Research Applications
Resveratrol 3-sulfate-d4 (triethylamine) is a stable isotope labeled with deuterium . Stable isotopes of elements, like hydrogen and carbon, are often incorporated into drug molecules as tracers for quantitation .
Scientific Research Applications
Resveratrol is a naturally occurring polyphenolic compound with anticancer properties, found in grapes, wine, and medicinal plants . It has various biological and pharmacological activities, including antioxidant, anti-inflammatory, and anti-platelet properties . Research has shown that resveratrol can interfere with all three stages of carcinogenesis: initiation, promotion, and progression .
Resveratrol 3-sulfate is one of the major human sulfated conjugates of resveratrol . Several studies have synthesized resveratrol sulfate metabolites to assess activities mediated by resveratrol, such as inhibiting tumor necrosis factor (TNF)-α-induced NFκB activity, cyclooxygenases (COX-1 and COX-2), aromatase, nitric oxide production, and proliferation of certain cell lines .
- Anti-cancer activity Research indicates that, unlike resveratrol, sulfated metabolites exhibit less potency against breast cancer cell lines . However, some methoxy derivatives of resveratrol have demonstrated comparable or superior anti-platelet activity compared to the original compound, with the 4'-methoxy derivative showing approximately 2.5 orders of magnitude higher anti-platelet activity against TRAP-induced platelet aggregation . In terms of anti-tumor activity, 3-MRESV exhibited the highest potency in PC-3 cells, while 3,4′-DMRESV and TMRESV showed the greatest efficacy in HCT116 cells .
- Other activities Resveratrol, its 3'-sulfate, and 4-sulfate can inhibit nitric oxide (NO) production by NO scavenging and down-regulation of iNOS expression in RAW 264.7 cells . The 3-sulfate also exhibits QR1 induction, DPPH free radical scavenging, and COX-1 and COX-2 inhibitory activities, while the 4'-sulfate inhibits NFκB induction and COX-1 and COX-2 activities .
Mechanism of Action
Resveratrol 3-sulfate-d4 (triethylamine) exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines.
Cardioprotective Effects: Modulates lipid metabolism and improves endothelial function.
Neuroprotective Effects: Protects neurons from oxidative damage and apoptosis
Comparison with Similar Compounds
Similar Compounds
Resveratrol: The parent compound with similar biological activities but without deuterium labeling.
Resveratrol 3-glucuronide: Another metabolite of resveratrol with different pharmacokinetic properties.
Resveratrol 4-glucuronide: Similar to Resveratrol 3-glucuronide but with a different glucuronidation site
Uniqueness
Resveratrol 3-sulfate-d4 (triethylamine) is unique due to its deuterium labeling, which allows for precise tracing and quantification in biological studies. This makes it a valuable tool in pharmacokinetic and metabolic research, providing insights that are not possible with non-labeled compounds .
Properties
Molecular Formula |
C20H27NO6S |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N,N-diethylethanamine;[3-hydroxy-5-[(E)-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)ethenyl]phenyl] hydrogen sulfate |
InChI |
InChI=1S/C14H12O6S.C6H15N/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(8-11)20-21(17,18)19;1-4-7(5-2)6-3/h1-9,15-16H,(H,17,18,19);4-6H2,1-3H3/b2-1+;/i3D,4D,5D,6D; |
InChI Key |
ZFXTYRNSFBAQQU-RNUYNDDYSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1/C=C/C2=CC(=CC(=C2)OS(=O)(=O)O)O)[2H])[2H])O)[2H].CCN(CC)CC |
Canonical SMILES |
CCN(CC)CC.C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)O)O)O |
Origin of Product |
United States |
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